Bisphosphonates (BPs) are a class of drugs that have become the cornerstone in the treatment of various bone diseases characterized by excessive bone resorption, such as osteoporosis, Paget's disease, and bone metastases from malignancies1234567910. These compounds are known for their high affinity for bone mineral, which allows them to target and affect bone-resorbing cells known as osteoclasts10. The effectiveness of BPs is attributed to their ability to inhibit osteoclast-mediated bone resorption, thereby improving bone density and reducing the risk of fractures1.
Bisphosphonates are well-established as the leading drugs for the treatment of osteoporosis1. Their ability to bind to bone mineral and inhibit osteoclast activity reduces bone turnover and increases bone mass, thereby decreasing the risk of fractures1234567910.
In the field of oncology, bisphosphonates are used to manage bone metastases and tumor-associated osteolysis79. By inhibiting osteoclasts, BPs can reduce skeletal-related events and bone pain in patients with malignancies such as breast cancer and multiple myeloma79.
Bisphosphonates also play a role in the treatment of other skeletal conditions like Paget's disease of bone and osteogenesis imperfecta9. They help in normalizing bone turnover and improving bone architecture in these diseases9.
Recent studies suggest that bisphosphonates may have effects outside the skeleton, such as on tumor-associated and tissue-resident macrophages6. This challenges the long-held belief that BPs act solely within the bone environment and opens up potential new avenues for their application6.
D-O-Phospho Threonine is primarily derived from the phosphorylation of threonine residues in proteins, a process catalyzed by specific enzymes known as kinases. This compound falls under the classification of phosphoamino acids, which are essential in cellular signaling pathways and metabolic processes. It is particularly significant in eukaryotic cells where phosphorylation at threonine residues can influence cellular functions such as cell cycle progression, apoptosis, and signal transduction pathways .
The synthesis of D-O-Phospho Threonine can be achieved through various chemical and biochemical methods:
D-O-Phospho Threonine consists of a threonine backbone with a phosphate group attached to the hydroxyl (-OH) group on its side chain. The molecular structure can be represented as follows:
The presence of the phosphate group introduces significant polarity and charge, affecting the compound's solubility and interactions with other biomolecules. Structural analyses using techniques like nuclear magnetic resonance (NMR) and X-ray crystallography have provided insights into its conformation and dynamics within proteins .
D-O-Phospho Threonine participates in several chemical reactions:
The mechanism of action for D-O-Phospho Threonine primarily revolves around its role in modulating protein function:
D-O-Phospho Threonine exhibits several notable physical and chemical properties:
D-O-Phospho Threonine has numerous scientific applications:
D-O-Phospho threonine (D-O-phosphono-L-threonine) exhibits significant structural plasticity influenced by its chemical environment. X-ray crystallographic studies reveal that its solid-state organization varies with counterions and hydration states. In the zwitterionic form, the phosphate group donates a proton to the amino group, forming a three-dimensional hydrogen-bonded network characterized by short P-O⋯H-N (2.84 Å) and P-O⋯H-O-C (2.55 Å) interactions [1] [6]. This configuration enables dense packing, as observed in the monoclinic P2₁/c space group of racemic O-phospho-DL-threonine crystals [6].
When crystallized with alkali metals, distinct coordination patterns emerge:
Table 1: Crystallographic Parameters of D-O-Phospho Threonine Complexes
Counterion | Space Group | Unit Cell Parameters | Key Interactions |
---|---|---|---|
None (DL-form) | P2₁/c | a=5.42 Å, b=15.11 Å, c=9.93 Å | P-O-H⋯N, N-H⋯O=C, C-O-H⋯O=P |
K⁺ | P2₁ | a=7.05 Å, b=6.98 Å, c=12.31 Å | K⁺⋯O=P (4 bonds) |
Na⁺ | P1̄ | a=5.64 Å, b=8.21 Å, c=12.97 Å | Na⁺⋯O=P (2 bonds), Na⁺⋯OH₂ (4 bonds) |
NH₄⁺ | P2₁2₁2₁ | a=7.22 Å, b=10.33 Å, c=14.85 Å | N-H⋯O=P (3 bonds), N-H⋯O=C (2 bonds) |
Hydration also critically impacts stability. Sodium salts incorporate extensive water networks, forming hydrogen-bonded chains that bridge adjacent phosphothreonine molecules, whereas potassium structures exhibit anhydrous, tightly packed lattices [8].
The stereochemistry of phosphothreonine governs its biological recognition and conformational behavior. Threonine possesses two chiral centers: Cα (backbone) and Cβ (side chain), enabling four stereoisomers: L-threonine, D-threonine, L-allothreonine, and D-allothreonine. Phosphorylation at the β-hydroxyl group generates diastereomers due to the creation of a tetrahedral phosphate chiral center [6]. Crystallographic analyses confirm that D-O-phospho threonine adopts a conformation where the phosphate ester bond (Cβ-Oγ-P) is anticlinal (torsion angle: ~120°), contrasting with phosphoserine’s trans conformation [6]. This difference arises from steric constraints imposed by the threonine methyl group.
Notably, dianionic phosphothreonine exhibits a strong preference for a compact cyclic conformation stabilized by:
Table 2: Stereochemical Comparison of Phosphoamino Acids
Parameter | Phosphothreonine | Phosphoserine | Biological Implication |
---|---|---|---|
Preferred ϕ angle | –60° | –70° to 180° | Threonine favors ordered PPII helices |
Cβ-Oγ-P torsion | Anticlinal (120°) | Trans (180°) | Altered phosphate accessibility |
Conformational entropy | ΔS = –45 J/mol·K | ΔS = –18 J/mol·K | Greater disorder-to-order transition |
Hydrogen bonding | Intraresidue O=P⋯H-N dominant | Intermolecular dominant | Enhanced structural rigidity |
Racemic O-phospho-DL-threonine crystallizes isostructurally with enantiopure O-phospho-L-threonine, indicating negligible lattice energy differences between enantiomers [6].
The phosphate group of D-O-phospho threonine serves as a versatile ligand for metal cations, with specificity dictated by ionic radius and hydration energy:
Table 3: Metal Coordination Geometries in Phosphothreonine Salts
Cation | Coordination Number | Bond Lengths (Å) | Ligands | Biological Relevance |
---|---|---|---|---|
K⁺ | 8 | K⁺⋯O=P: 2.79–2.92 | 4 × phosphate O | K⁺ channels in neural signaling |
Na⁺ | 6 | Na⁺⋯O=P: 2.38; Na⁺⋯OH₂: 2.41 | 2 × phosphate O, 4 × H₂O | Na⁺-dependent phosphatase regulation |
NH₄⁺ | 4 (H-bonds) | N-H⋯O=P: 2.89 | 3 × phosphate O, 1 × carboxylate | Mimics protonated lysine in enzymes |
In enzymatic contexts, such as serine/threonine phosphatases, phosphothreonine coordinates binuclear metal centers (e.g., Mn²⁺-Mg²⁺ or Fe³⁺-Zn²⁺) through its dianionic phosphate. The methyl group sterically restricts metal positioning compared to phosphoserine, potentially influencing substrate selectivity [2].
D-O-Phospho threonine undergoes sequential deprotonation across physiological pH ranges, with profound conformational consequences:
The dianionic form exhibits remarkable conformational rigidity due to three simultaneous interactions:
This constrained geometry explains phosphothreonine’s role in "step-function" regulatory switches (e.g., kinase activation loops), where its phosphorylation induces abrupt conformational changes. In contrast, phosphoserine’s greater backbone flexibility allows gradual "rheostat-like" modulation [7].
pH-dependent dynamics also manifest in solution:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7